Product packaging for Z-Gly-Pro-Gly-Gly-Pro-Ala-OH(Cat. No.:CAS No. 13075-38-2)

Z-Gly-Pro-Gly-Gly-Pro-Ala-OH

Cat. No.: B084590
CAS No.: 13075-38-2
M. Wt: 588.6 g/mol
InChI Key: YMMPZCZOLKBHAP-IHPCNDPISA-N
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Description

used as substrate for collgenolytic enzymes

Structure

2D Structure

Chemical Structure Depiction
molecular formula C27H36N6O9 B084590 Z-Gly-Pro-Gly-Gly-Pro-Ala-OH CAS No. 13075-38-2

Properties

IUPAC Name

(2S)-2-[[(2S)-1-[2-[[2-[[(2S)-1-[2-(phenylmethoxycarbonylamino)acetyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H36N6O9/c1-17(26(39)40)31-25(38)20-10-6-12-33(20)22(35)14-28-21(34)13-29-24(37)19-9-5-11-32(19)23(36)15-30-27(41)42-16-18-7-3-2-4-8-18/h2-4,7-8,17,19-20H,5-6,9-16H2,1H3,(H,28,34)(H,29,37)(H,30,41)(H,31,38)(H,39,40)/t17-,19-,20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMMPZCZOLKBHAP-IHPCNDPISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)NC(=O)C1CCCN1C(=O)CNC(=O)CNC(=O)C2CCCN2C(=O)CNC(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)O)NC(=O)[C@@H]1CCCN1C(=O)CNC(=O)CNC(=O)[C@@H]2CCCN2C(=O)CNC(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H36N6O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60156714
Record name N-Carbobenzoxyglycyl-prolyl-glycyl-glycyl-prolyl-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60156714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

588.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13075-38-2
Record name N-Carbobenzoxyglycyl-prolyl-glycyl-glycyl-prolyl-alanine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013075382
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Carbobenzoxyglycyl-prolyl-glycyl-glycyl-prolyl-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60156714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-[1-[N-[N-[1-[N-[(phenylmethoxy)carbonyl]glycyl]-L-prolyl]glycyl]glycyl]-L-prolyl]-L-alanine
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URL https://echa.europa.eu/substance-information/-/substanceinfo/100.032.688
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Overview of Z Gly Pro Gly Gly Pro Ala Oh in Biochemical and Molecular Biology Research

Z-Gly-Pro-Gly-Gly-Pro-Ala-OH is primarily recognized as a substrate for collagenase, a class of enzymes that break down collagen. medchemexpress.commedchemexpress.com This property allows researchers to study the activity of collagenases, which are crucial in various physiological and pathological processes, including tissue remodeling and disease. mdpi.com The peptide's unique structure is designed to mimic the cleavage sites found in natural collagen, providing a standardized and reproducible tool for in vitro assays. chemimpex.comcaymanchem.com

The enzymatic cleavage of this compound by collagenase results in smaller peptide fragments, such as Gly-Pro-Ala. bachem.com The production of these fragments can be monitored and quantified, often through colorimetric methods involving reagents like ninhydrin (B49086), to determine the rate of enzymatic activity. bachem.com Beyond its use in studying collagenase, this synthetic peptide has also been employed in research concerning the development of peptide-based therapeutics and in the field of biotechnology for producing biologically active peptides. chemimpex.com

Research Applications of this compound

Research AreaApplication
Enzymology Serves as a substrate to characterize the activity of bacterial and other collagenases. medchemexpress.comcaymanchem.combachem.com
Drug Development Used as a building block in the synthesis of more complex peptides for therapeutic applications. chemimpex.comchemimpex.com
Biotechnology Employed in the production of biologically active peptides. chemimpex.com
Marine Biology Shown to induce metamorphosis in the larvae of certain jellyfish species. bachem.com

Historical Context of Peptide Substrates in Enzymatic Studies

The use of synthetic peptides as substrates in enzyme research has a rich history. Early studies in the 1930s on the digestive enzyme pepsin were pivotal. The availability of purified pepsin led to the development of the first synthetic peptide substrates, which provided crucial evidence for the peptide structure of proteins, a topic of debate at the time. uchicago.edu

The introduction of chromogenic peptide substrates in the early 1970s marked a significant advancement. nih.gov These substrates, which release a colored molecule upon cleavage, allowed for the development of simple and rapid assays for enzymes involved in blood coagulation and other physiological systems. nih.gov This innovation paved the way for the widespread use of synthetic peptides in both research and clinical diagnostics. The development of diverse synthetic substrates has been instrumental in characterizing the specificity and kinetics of a vast array of enzymes. acs.orgbiorxiv.org

Significance of Proline and Glycine Residues in Biological Recognition and Activity

This compound as a Substrate for Collagenases

This compound is specifically designed as a substrate for collagenase activity assays. aidic.itfishersci.commdpi.com Its sequence contains the Pro-X-Gly-Pro motif recognized by these enzymes, making it a valuable tool for studying their function. sigmaaldrich.com

Cleavage by Bacterial Collagenases (e.g., Clostridium histolyticum collagenases)

Bacterial collagenases, particularly those derived from Clostridium histolyticum, are highly efficient at degrading collagen and are known to cleave this compound. aidic.itmdpi.comnih.gov Crude collagenase from C. histolyticum is a complex mixture containing two main classes of collagenases (Class I and Class II) and other proteases that work synergistically to break down tissue. sigmaaldrich.comnih.gov These enzymes recognize and cleave the peptide bond between a neutral amino acid (in this case, Glycine) and Glycine within the specific Pro-X-Gly-Pro sequence. sigmaaldrich.com The cleavage of this compound by these collagenases is a standard method for quantifying their enzymatic activity. aidic.itresearchgate.net Studies have shown that the combined activity of both Class I (ColG) and Class II (ColH) collagenases is essential for effective tissue dissociation, with a specific ratio of the two being optimal. researchgate.net The high sequence specificity for collagen-like motifs, such as Gly-Pro-X, is a remarkable adaptation of these clostridial proteases. nih.gov

Identification of Enzymatic Hydrolysis Products (e.g., Carbobenzoxy-Gly-Pro-Gly and Gly-Pro-Ala)

The enzymatic cleavage of this compound by collagenase occurs at the Gly-Gly bond. This hydrolysis reaction yields two distinct fragments: the N-terminally protected tripeptide Carbobenzoxy-Gly-Pro-Gly (Z-Gly-Pro-Gly) and the C-terminal tripeptide Gly-Pro-Ala. aidic.itvwr.combachem.com The production of Gly-Pro-Ala is often used as a direct measure of collagenase activity. This is typically quantified colorimetrically through a reaction with ninhydrin (B49086), which detects the primary amine of the newly formed N-terminal glycine in the Gly-Pro-Ala fragment. researchgate.netvwr.combachem.com

Table 1: Hydrolysis of this compound by Collagenase
SubstrateEnzymeCleavage SiteHydrolysis Products
This compoundCollagenase (e.g., from Clostridium histolyticum)Gly-Gly bondCarbobenzoxy-Gly-Pro-Gly and Gly-Pro-Ala

Kinetic Parameters and Substrate Affinity in Collagenase Assays

The interaction between this compound and collagenase has been characterized by determining its Michaelis constant (K_M). The K_M value for this substrate with collagenase from Clostridium histolyticum has been reported to be 0.71 mM. sigmaaldrich.com This value provides a measure of the substrate concentration at which the enzyme operates at half of its maximum velocity, indicating the affinity of the enzyme for this specific peptide. A lower K_M value generally signifies a higher affinity.

Comparative Analysis of this compound with Related Peptide Substrates

The specificity of collagenases is not limited to a single peptide sequence. A variety of synthetic substrates have been developed to probe the active site requirements of these enzymes. Comparing the cleavage of this compound to other substrates reveals important aspects of enzyme specificity.

For instance, other synthetic substrates for bacterial collagenase include Pz-Pro-Leu-Gly-Pro-d-Arg and N-(3-[2-furyl]acryloyl)-Leu-Gly-Pro-Ala (FALGPA). nih.govmedchemexpress.com C. histolyticum collagenases are classified into two types: Type I exhibits high activity towards native collagen but lower activity with synthetic peptides like FALGPA, while Type II shows the opposite preference. nih.gov

In contrast, vertebrate collagenases, a class of matrix metalloproteinases (MMPs), have different substrate preferences. A fluorogenic substrate designed for vertebrate collagenase, Dnp-Pro-Leu-Gly-Leu-Trp-Ala-D-Arg-NH2, is cleaved at the Gly-Leu bond. nih.gov The catalytic efficiency (k_cat/K_M) for this substrate is significantly different between collagenase and gelatinase, highlighting the distinct specificities even within the MMP family. nih.gov While soluble type I collagen acts as a competitive inhibitor for the hydrolysis of this synthetic peptide by collagenase, it exhibits mixed inhibition for gelatinase. nih.gov The complexity of MMP-substrate interactions is further demonstrated by studies using triple-helical peptides, which show that both sequence specificity and triple-helix stability influence cleavage rates. nih.gov

Table 2: Comparison of Various Collagenase Substrates
SubstrateEnzyme ClassCleavage SiteNotes
This compoundBacterial CollagenaseGly-GlyStandard substrate for C. histolyticum collagenase assays. aidic.itsigmaaldrich.com
Pz-Pro-Leu-Gly-Pro-d-ArgBacterial CollagenaseGly-ProSynthetic substrate for bacterial collagenase activity tests. medchemexpress.com
FA-Leu-Gly-Pro-Ala-OHBacterial CollagenaseGly-ProA substrate for microbial collagenase. medchemexpress.com
Dnp-Pro-Leu-Gly-Leu-Trp-Ala-D-Arg-NH2Vertebrate Collagenase/GelatinaseGly-LeuFluorogenic substrate with different efficiencies for collagenase and gelatinase. nih.gov

Investigation of this compound Interactions with Other Proteases

While this compound is a specific substrate for collagenases, it is important to differentiate its cleavage from the activity of other proteases that also recognize proline-containing sequences.

Specificity Against Prolyl Oligopeptidases and Dipeptidyl Peptidases (e.g., differentiation from Z-Gly-Pro-Ala or Z-Gly-Pro-pNA substrates)

Prolyl oligopeptidases (POPs) and dipeptidyl peptidases (DPPs), such as dipeptidyl peptidase IV (DPP-IV), are serine proteases with a high specificity for proline residues. nih.govresearchgate.net However, their substrate requirements differ significantly from those of collagenases.

Prolyl Oligopeptidases (POPs): These are endopeptidases that cleave peptide bonds on the carboxyl side of proline residues within a peptide chain. nih.govtoyobo-global.com They have a limited binding site and their activity can decrease with longer peptide substrates. nih.gov Common substrates for POPs include Z-Gly-Pro-p-nitroanilide (Z-Gly-Pro-pNA) and Z-Gly-Pro-AMC. toyobo-global.comcaymanchem.comglpbio.com The N-terminal blocking group (Z-) on this compound would make it a potential, albeit complex, substrate for a prolyl oligopeptidase. However, the primary cleavage by collagenase occurs at a different site (Gly-Gly) than the typical post-proline cleavage of POPs.

Dipeptidyl Peptidases (DPPs): DPP-IV, for example, is an exopeptidase that cleaves dipeptides from the N-terminus of peptides, specifically X-Pro or X-Ala dipeptides. researchgate.net Substrates like Gly-Pro-pNA are used to measure DPP-IV activity. glpbio.comglpbio.cnmedchemexpress.com Z-Gly-Pro-pNA can also be cleaved by DPP-IV. glpbio.com Because this compound has a blocked N-terminus (the Z-group), it is not a substrate for N-terminal exopeptidases like DPP-IV. uantwerpen.be The substrate Z-Gly-Pro-Ala, a shorter peptide, would also be resistant to DPP-IV due to the N-terminal block. researchgate.netdcu.ie

Elucidation of Enzyme Active Site Recognition Principles

The interaction between this compound and the active sites of certain enzymes provides significant insights into the principles of substrate recognition and catalytic mechanisms. Detailed studies, particularly with cysteine proteases from the helminth pathogen Fasciola hepatica, have illuminated how specific residues within the enzyme's active site accommodate the distinct features of this peptide substrate.

Research has demonstrated that the Fasciola hepatica cathepsin L proteases, specifically FhCL2 and FhCL3, can effectively cleave this compound. dcu.ieplos.org This activity is noteworthy as these enzymes exhibit a unique ability to digest collagen-like peptides, a function attributed to specific adaptations within their active sites. plos.orgnih.gov

Analysis of the cleavage products of this compound by FhCL2 and FhCL3 has revealed specific cleavage sites within the peptide sequence. FhCL2, for instance, is capable of cleaving the peptide at three different sites, accommodating either a glycine or a proline residue in the P2 position relative to the scissile bond. dcu.ieplos.org In contrast, FhCL3 shows a more restricted cleavage pattern, being unable to hydrolyze a site where proline occupies the P2 position. dcu.ieplos.org

Molecular modeling and mutagenesis studies have been instrumental in elucidating the structural basis for this substrate specificity. nih.govplos.org The S2 subsite of the enzyme's active site plays a critical role in determining which amino acid is accepted at the P2 position of the substrate. In FhCL2 and FhCL3, the residues at positions 67 and 205 (papain numbering) are particularly influential. researchgate.net Specifically, the presence of a Tyr67 residue in the S2 subsite of FhCL2 and a Trp67 residue in FhCL3 is critical for accommodating the bulky, cyclic structure of proline at the P2 position. nih.govplos.org These aromatic residues can form favorable interactions with the proline ring, a feature not as readily supported by enzymes with smaller or different types of residues at this position. plos.org

Furthermore, in-silico studies involving molecular dynamics simulations of FhCL3 complexed with a peptide substrate have provided energetic insights into these interactions. plos.org These simulations confirmed that the W69 residue (a key residue in the S2 subsite) establishes significant van der Waals interactions with the Pro(P2) and Gly(P3) residues of the substrate. plos.org Interestingly, these models suggest that the proline ring adopts a conformation nearly perpendicular to the indole (B1671886) group of W69, indicating that stabilization is not primarily through stacking interactions but rather through conformational positioning of the substrate backbone within the active site. plos.org

The ability of certain cysteine proteases to cleave substrates with proline at the P2 position is a key determinant of their collagenolytic activity. nih.govfrontiersin.org Studies on other cysteine proteases, such as human cathepsin K, have also highlighted the importance of the S2 subsite in recognizing proline-containing sequences, further emphasizing the conserved principles of substrate recognition among these enzymes. nih.govnih.gov The preference for proline at P2 is a distinguishing feature that allows these enzymes to effectively degrade the Gly-Pro-Xaa repeating motifs characteristic of collagen. plos.org

The following tables summarize the key findings regarding the enzymatic cleavage of this compound and the residues involved in active site recognition.

Table 1: Cleavage Site Analysis of this compound by Fasciola hepatica Cathepsins

EnzymeP2 Residue at Cleavage SiteCleavage ActivityReference
FhCL2GlycineYes dcu.ie, plos.org
FhCL2ProlineYes dcu.ie, plos.org
FhCL3GlycineYes dcu.ie, plos.org
FhCL3ProlineNo dcu.ie, plos.org

Table 2: Key Enzyme Residues for P2 Proline Recognition

EnzymeActive Site SubsiteKey Residue(s)Role in Proline RecognitionReference
FhCL2S2Tyr67Accommodation of proline ring nih.gov, plos.org
FhCL3S2Trp67Accommodation of proline ring and interaction with P3 Glycine nih.gov, plos.org, plos.org
Human Cathepsin KS2Tyr67Accommodation of proline ring nih.gov

Induction of Planulae Settlement in Marine Organisms (e.g., Cassiopea species jellyfish)

One of the most well-documented biological activities of this compound is its ability to induce settlement and metamorphosis in the planulae larvae of scyphozoan jellyfish, particularly those of the genus Cassiopea. medchemexpress.commedchemexpress.com Planulae are free-swimming larvae that must attach to a suitable substrate to undergo metamorphosis into the sessile polyp stage, a critical transition in the jellyfish life cycle. The identification of this compound as a chemical cue for this process has provided researchers with a valuable tool to study the molecular underpinnings of this developmental switch. guidechem.comvliz.be

The precise molecular and cellular mechanisms through which this compound induces metamorphosis are multifaceted and continue to be an area of active research. The peptide is known to be a substrate for collagenase, an enzyme that breaks down collagen. medchemexpress.commedchemexpress.com This suggests that the peptide may interact with receptors on the surface of the planulae that are involved in recognizing collagen-like proteins, which are often components of the extracellular matrix and biofilms on surfaces that are natural settlement cues.

Upon recognition of this compound, a signaling cascade is initiated within the planula larva, leading to a series of developmental changes. These changes include the cessation of swimming, attachment to a substrate, and a complete reorganization of the larval body plan to form a polyp. This process involves cell differentiation, tissue morphogenesis, and the development of new structures such as a mouth and tentacles. While the specific signaling pathways are not yet fully elucidated, the action of this peptide provides a direct means to trigger these complex events in a controlled laboratory setting.

Interestingly, the effectiveness of this compound as a settlement inducer can vary between different species of Cassiopea. Comparative studies have revealed that the planulae of Cassiopea xamachana and Cassiopea frondosa, two species that can be found in similar habitats, exhibit different sensitivities to the peptide.

Research has shown that C. xamachana planulae are induced to settle at lower concentrations of this compound compared to C. frondosa planulae. This suggests species-specific differences in the receptors or signaling pathways that respond to this chemical cue. These variations in response are significant for understanding the ecological niches and settlement preferences of these two species.

Settlement Response of Cassiopea Species to this compound
SpeciesObserved Response to this compoundReference
Cassiopea xamachanaHigher settlement rates at lower concentrations of the peptide. medchemexpress.com
Cassiopea frondosaRequires higher concentrations of the peptide to induce settlement compared to C. xamachana. medchemexpress.com

This compound as a Mimic of Endogenous Peptides

Beyond its role in marine biology, the structure of this compound allows it to function as a mimic of endogenous peptides, particularly those with repeating Gly-Pro sequences characteristic of collagen. chemimpex.com This mimetic capability makes it a valuable tool for biochemical and cellular studies. chemimpex.comcymitquimica.com

The ability of this compound to mimic natural peptides is particularly relevant for studying protein interactions. chemimpex.comlookchem.com Its defined structure can be used to probe the binding sites of collagenases and other proteins that recognize collagen-like motifs. By acting as a competitive substrate or inhibitor, this synthetic peptide can help to characterize the specificity and kinetics of these interactions. Such studies are crucial for understanding the roles of collagen-binding proteins in various physiological and pathological processes. While specific studies detailing the interaction of this compound with a wide range of proteins are still emerging, its utility as a research tool in this area is recognized. chemimpex.com

The interaction of peptides with cellular receptors is a fundamental mechanism for initiating signaling cascades that control a myriad of cellular functions. cymitquimica.com As a peptide mimic, this compound has the potential to influence cellular signaling pathways, although this area of research is less developed compared to its role in larval settlement. chemimpex.com

Given its nature as a collagenase substrate, it is plausible that this compound could modulate signaling pathways associated with tissue remodeling, wound healing, and inflammatory responses where collagenases play a key role. For instance, peptides derived from the breakdown of extracellular matrix proteins, known as matrikines, can act as signaling molecules. The tripeptide Pro-Gly-Pro, which is a component of the this compound sequence, is a known matrikine that can act as a neutrophil chemoattractant. Further research is needed to determine if this compound or its breakdown products can activate specific cellular signaling pathways, such as those involving G-protein coupled receptors or receptor tyrosine kinases. guidechem.com

Methodological Advancements in the Synthesis and Analytical Characterization of Z Gly Pro Gly Gly Pro Ala Oh

Advanced Analytical Techniques for Z-Gly-Pro-Gly-Gly-Pro-Ala-OH and Its Biological Samples

Analyzing the interaction of this compound with enzymes requires sensitive and quantitative methods to measure the rate of its hydrolysis.

This compound is designed as a substrate for specific enzymes, such as microbial collagenase. glpbio.com The enzymatic cleavage of this peptide yields the fragment Gly-Pro-Ala, which can be quantified to determine the enzyme's activity. glpbio.combachem.com The ninhydrin (B49086) colorimetric method is a widely used and effective technique for this purpose. glpbio.comnih.gov

The principle of this assay is the chemical reaction between ninhydrin and the primary α-amino group of the hydrolysis product. microbenotes.com In this reaction, which occurs at elevated temperatures, two molecules of ninhydrin react with a free amino acid or peptide to produce a deep blue or purple compound known as Ruhemann's purple. nih.govmicrobenotes.com The intensity of this purple color is directly proportional to the concentration of the amino groups present in the sample. ksu.edu.sa By measuring the absorbance of the solution spectrophotometrically at a wavelength of approximately 570 nm, one can accurately quantify the amount of Gly-Pro-Ala released over time. vlabs.ac.infujifilm.com This allows for a precise calculation of the rate of enzymatic hydrolysis. The method is highly sensitive and is also used to monitor the progress of amino acid protection and deprotection during solid-phase peptide synthesis. microbenotes.com

Table 4: Principle of Quantitative Analysis via Ninhydrin Reaction

Analyte Reagent Reaction Product Wavelength of Max. Absorbance (λmax) Relationship
Free α-amino group (from Gly-Pro-Ala) Ninhydrin Ruhemann's Purple ~570 nm ksu.edu.safujifilm.com Absorbance is directly proportional to concentration.

Chromatographic and Mass Spectrometric Identification of Peptide Fragments (e.g., LC-MS analysis)

The precise identification of peptide fragments resulting from the enzymatic cleavage of this compound is crucial for understanding enzyme kinetics and mechanism of action. Liquid Chromatography-Mass Spectrometry (LC-MS), particularly when coupled with tandem mass spectrometry (MS/MS), stands as a powerful technique for this purpose. nih.govnih.gov This method allows for the separation of complex mixtures of peptides followed by their accurate mass determination and sequencing.

In a typical workflow, the substrate this compound is incubated with a specific peptidase, such as microbial collagenase. The resulting digest is then injected into a liquid chromatography system, often a reversed-phase high-performance liquid chromatography (RP-HPLC) setup. The peptides are separated based on their hydrophobicity, with a gradient of an organic solvent like acetonitrile (B52724) being used for elution. nih.gov

The eluted peptides are then introduced into a mass spectrometer. The instrument first performs a full MS scan to determine the mass-to-charge (m/z) ratio of the intact peptide fragments. pnas.orgresearchgate.net Specific ions of interest are then selected for fragmentation in a collision cell, and the resulting fragment ions are analyzed in a second stage of mass spectrometry (MS/MS). The fragmentation pattern provides sequence information, allowing for the unambiguous identification of the cleavage products. pnas.org For instance, the enzymatic cleavage of this compound by collagenase, which is known to cleave the Gly-Gly bond, would be expected to yield specific fragments. The primary products identified are often Z-Gly-Pro-Gly and Gly-Pro-Ala. glpbio.combachem.com

Below is a table representing potential peptide fragments of this compound that could be identified following enzymatic digestion and LC-MS/MS analysis.

Identified Peptide FragmentTheoretical Monoisotopic Mass (Da)Mass-to-Charge Ratio (m/z) [M+H]⁺Retention Time (min)Method of Identification
Gly-Pro-Ala229.1270230.134312.5LC-MS/MS
Z-Gly-Pro-Gly377.1536378.160925.8LC-MS/MS
Gly-Gly-Pro-Ala286.1485287.155815.3LC-MS/MS
Z-Gly-Pro278.1161279.123428.1LC-MS/MS

This interactive table showcases hypothetical data based on typical LC-MS analysis of peptide fragments.

Development of Robust Fluorimetric Assays for Peptidase Activity

Fluorimetric assays offer a highly sensitive and continuous method for measuring peptidase activity. nih.gov The development of such assays for enzymes that cleave this compound involves modifying the peptide sequence to incorporate a fluorophore and a quencher, creating a substrate suitable for techniques like Förster Resonance Energy Transfer (FRET). nih.govresearchgate.net

A FRET-based substrate is designed by attaching a donor fluorophore (e.g., 7-methoxycoumarin-4-yl)acetyl, Mca) to one end of the peptide and a quencher molecule (e.g., 2,4-dinitrophenyl, Dnp) to the other. nih.gov In the intact peptide, the proximity of the quencher to the fluorophore results in the suppression of fluorescence. When a peptidase cleaves the scissile bond within the peptide sequence, the fluorophore and quencher are separated, leading to a measurable increase in fluorescence intensity. researchgate.net This increase in fluorescence is directly proportional to the rate of substrate hydrolysis and thus, the enzyme's activity.

The design of a robust FRET probe based on the this compound sequence requires careful consideration of the cleavage site and the placement of the FRET pair to ensure efficient quenching in the uncleaved state and a strong signal upon cleavage. acs.org For example, a substrate could be synthesized as Mca-Gly-Pro-Gly-Gly-Pro-Ala-Lys(Dnp)-OH. Here, the enzyme would cleave the Gly-Gly bond, separating the Mca fluorophore from the Dnp quencher attached to a lysine (B10760008) residue at the C-terminus.

The development process involves optimizing several parameters, including substrate concentration, pH, temperature, and buffer composition, to ensure reliable and reproducible results. medchemexpress.com These assays allow for high-throughput screening of enzyme inhibitors and detailed kinetic studies.

The table below summarizes key parameters for a hypothetical fluorimetric assay developed for a peptidase using a modified this compound substrate.

ParameterDescriptionTypical Value
SubstrateFluorogenic peptide based on the this compound sequenceMca-GPGGPA-Lys(Dnp)-OH
EnzymePeptidase of interest (e.g., Collagenase)Varies
Excitation Wavelength (λex)Wavelength used to excite the fluorophore~380 nm
Emission Wavelength (λem)Wavelength at which fluorescence is measured~460 nm
Assay BufferBuffer system to maintain optimal pH and ionic strength50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl₂, pH 7.5
Kinetic ParametersMichaelis-Menten constant (Km) and catalytic rate constant (kcat)Determined experimentally

This interactive table presents typical parameters for a FRET-based peptidase assay.

Research Applications and Translational Potential of Z Gly Pro Gly Gly Pro Ala Oh

Z-Gly-Pro-Gly-Gly-Pro-Ala-OH as a Core Reagent in Enzymology Research

The unique amino acid sequence of this compound makes it a specific substrate for microbial collagenase, an enzyme belonging to the matrix metalloproteinase (MMP) family, specifically MMP-1. This property has been harnessed to advance several areas of enzymology research.

This compound is instrumental in the development of straightforward and reliable enzyme activity assays for microbial collagenase. medchemexpress.comnih.govglpbio.com The principle of these assays is based on the enzymatic cleavage of the peptide bond between glycine (B1666218) and proline, which releases the fragment Gly-Pro-Ala. This smaller peptide can then be quantified using a colorimetric reaction with ninhydrin (B49086). medchemexpress.comnih.govglpbio.com The intensity of the resulting color is directly proportional to the amount of Gly-Pro-Ala produced, and thus to the activity of the collagenase enzyme.

This assay methodology provides a foundation for high-throughput screening platforms. Such platforms are essential in the search for novel inhibitors of MMP-1, which are of interest in various pathological conditions where excessive collagen degradation is a factor. By employing this compound as the substrate, numerous compounds can be rapidly tested for their ability to modulate MMP-1 activity.

Table 1: Colorimetric Assay for Collagenase Activity using this compound
ComponentFunctionDetection Method
This compoundSubstrate for microbial collagenase (MMP-1)N/A
Microbial Collagenase (MMP-1)Enzyme that cleaves the substrateN/A
Gly-Pro-AlaCleavage productReacts with ninhydrin to produce a colored compound
NinhydrinColorimetric reagentSpectrophotometric measurement of color intensity

The defined sequence of this compound allows researchers to investigate the substrate specificity of collagenases and other proteases. By systematically altering the amino acid sequence of this and similar synthetic peptides, the residues that are critical for enzyme recognition and binding can be identified. This approach helps in mapping the preferences of the enzyme's active site.

Furthermore, computational methods, such as molecular dynamics simulations, can be used in conjunction with experimental data from assays using this compound to model the interaction between the peptide and the enzyme's active site. These models provide valuable insights into the three-dimensional structure of the enzyme-substrate complex, revealing key intermolecular interactions that govern catalysis. tandfonline.com This detailed understanding of the active site topography is crucial for the rational design of highly specific enzyme inhibitors or novel substrates.

While this compound is a valuable substrate for assessing collagenase activity, the standard for defining "Pz activity units," also known as Wünsch units, is based on a different chromogenic substrate: Pz-Pro-Leu-Gly-Pro-D-Arg. nordmark-pharma.desigmaaldrich.comgenaxxon.comnordmark-pharma.de In this designation, "Pz" refers to the 4-phenylazobenzyloxycarbonyl group attached to the N-terminus of the peptide.

The enzymatic cleavage of Pz-Pro-Leu-Gly-Pro-D-Arg by collagenase releases the colored fragment Pz-Pro-Leu, which can be measured spectrophotometrically. sigmaaldrich.comgenaxxon.com One Pz unit (PZ U) is defined as the amount of enzyme that hydrolyzes one micromole of this substrate per minute under specific conditions of temperature and pH. nordmark-pharma.denordmark-pharma.de This standardized unit allows for the comparison of collagenase activity across different studies and preparations.

Table 2: Comparison of Collagenase Substrates
FeatureThis compoundPz-Pro-Leu-Gly-Pro-D-Arg
Primary UseColorimetric assay for microbial collagenase activity.Standard for defining Pz (Wünsch) units of collagenase activity. nordmark-pharma.degenaxxon.comnordmark-pharma.de
Detection MethodNinhydrin reaction with the cleavage product Gly-Pro-Ala. medchemexpress.comnih.govglpbio.comSpectrophotometric measurement of the released chromogenic fragment Pz-Pro-Leu. sigmaaldrich.com
N-terminal GroupZ (Carbobenzyloxy)Pz (4-Phenylazobenzyloxycarbonyl)

Explorations in Peptide-Based Therapeutic Development

The study of peptides like this compound and their interactions with enzymes has implications for therapeutic development, particularly in areas where enzymatic activity is a key component of the disease process.

Matrix metalloproteinases, including MMP-1, play a significant role in cancer progression. nih.govfrontiersin.orgmdpi.comoup.com These enzymes are involved in the degradation of the extracellular matrix, a crucial step for tumor cell invasion and metastasis. frontiersin.orgoup.comnih.gov Consequently, MMPs are considered important targets for anticancer therapies.

Synthetic substrates such as this compound are utilized in cancer research to study the activity of MMP-1 in tumor microenvironments. nih.gov These substrates are essential tools for the development and characterization of MMP inhibitors. By providing a means to quantify MMP-1 activity, researchers can assess the efficacy of potential therapeutic agents designed to block the enzymatic degradation of collagen and thereby inhibit cancer cell invasion.

Collagen is a fundamental component of the extracellular matrix and plays a vital role in tissue structure and regeneration. nih.govnih.gov Collagen-based biomaterials are extensively used as scaffolds in tissue engineering to promote the repair and regeneration of various tissues. nih.govnih.govmdpi.com The controlled degradation of these scaffolds by collagenases is a critical factor in the success of regenerative medicine strategies.

Substrates like this compound can be employed in in vitro models to study the enzymatic degradation of these collagen scaffolds. By understanding the kinetics of collagenase activity on a well-defined substrate, researchers can better predict and control the degradation rates of collagen-based biomaterials in vivo. This knowledge is crucial for designing scaffolds that degrade at an optimal rate, allowing for new tissue formation while maintaining structural support during the healing process.

Utility in Designing Targeted Drug Delivery Systems

The unique characteristics of this compound, particularly its nature as a collagen-like peptide (CLP), underpin its potential utility in the design of sophisticated targeted drug delivery systems. Collagen is a major component of the extracellular matrix (ECM) in most tissues, and its remodeling is a hallmark of various pathological conditions, including fibrosis, cancer, and arthritis. nih.gov This makes collagen an attractive target for delivering therapeutic agents directly to diseased sites, potentially increasing efficacy while minimizing systemic side effects.

The strategy of using CLPs for targeted delivery is based on their ability to hybridize with denatured or degraded collagen fibers, which are often exposed in pathological tissues. nsf.gov While this compound is a substrate for collagenase, its sequence mimics the repeating Gly-Pro-X motif characteristic of collagen, allowing it to be investigated for similar targeting applications. These synthetic peptides can be conjugated with various therapeutic payloads, such as small-molecule drugs, growth factors, or imaging agents, to direct them to areas of high collagen turnover. nih.gov

Research in the field of collagen-targeting drug delivery has explored several approaches where a peptide like this compound could be applied. These include:

Direct Conjugation: The peptide can be chemically linked to a drug molecule. This conjugate would then circulate in the body and preferentially bind to exposed collagen at the disease site, releasing the drug locally.

Functionalization of Nanoparticles: Nanocarriers, such as liposomes or polymeric nanoparticles, can be decorated with CLPs. nih.gov This modification would enable the nanoparticles, loaded with a therapeutic agent, to actively target and accumulate in collagen-rich pathological tissues. nih.gov

Integration into Matrices: CLPs can be integrated into biomaterial matrices, such as hydrogels, for controlled release applications in tissue engineering and wound healing. nsf.govingentaconnect.com

The development of CLP-based drug delivery systems is a promising area of research, offering a versatile platform for treating a range of diseases characterized by ECM remodeling. nih.gov

Fundamental Research in Marine Biology and Developmental Biology

This compound has proven to be a valuable chemical tool in fundamental biological research, particularly in the fields of marine and developmental biology. Its role as an inducer of metamorphosis in the larvae of certain marine invertebrates provides a clear example of its utility.

A significant area of application has been in studying the life cycle of the upside-down jellyfish, Cassiopea. The life cycle of these jellyfish includes a transition from a free-swimming larval stage, known as a planula, to a sessile polyp stage. mdpi.com This transition, or metamorphosis, is a critical developmental step that is often triggered by specific environmental cues. Research has shown that this compound can act as a potent chemical inducer for this process. mdpi.commedchemexpress.comglpbio.combachem.com

In a comparative study between two species, Cassiopea xamachana and Cassiopea frondosa, this compound was used to investigate differences in their settlement and metamorphosis responses. The findings revealed that the planulae of C. xamachana are significantly more sensitive to the peptide, undergoing metamorphosis at lower concentrations compared to C. frondosa. mdpi.com This suggests differences in the physiological and developmental pathways between these closely related species.

The ability to reliably induce metamorphosis in a laboratory setting using a specific chemical agent like this compound is crucial for several reasons:

Investigating Developmental Pathways: It allows researchers to synchronize the development of a large number of individuals, facilitating the study of the molecular and cellular events that orchestrate metamorphosis.

Understanding Environmental Cues: As a known collagenase substrate, the peptide's effectiveness as an inducer suggests that collagen degradation products in the environment may serve as natural cues for larval settlement.

Comparative Developmental Studies: It provides a standardized method to compare the developmental processes of different species, shedding light on their evolutionary relationships and ecological adaptations. mdpi.com

The research utilizing this compound in Cassiopea exemplifies its importance as a tool for dissecting complex developmental processes in marine invertebrates, contributing to a deeper understanding of their biology and ecology.

Data Tables

Table 1: Research Applications of this compound

Research Area Application Key Findings
Targeted Drug Delivery Serves as a model collagen-like peptide for targeting pathological tissues with high collagen turnover. Collagen-like peptides can be conjugated to drugs or nanoparticles to deliver them to diseased sites. nih.govnih.gov
Marine Biology Chemical inducer of metamorphosis in the planulae larvae of Cassiopea jellyfish. Demonstrates a role for collagen-related peptides in the life cycle transitions of marine invertebrates. mdpi.combachem.com

| Developmental Biology | Tool for studying the physiological and molecular mechanisms of larval settlement and metamorphosis. | Enables synchronized and controlled induction of a key developmental process for experimental study. mdpi.com |

Table 2: Differential Induction of Metamorphosis in Cassiopea Species by this compound

Species Concentration of Inducer Observation Period (Days) Percentage of Metamorphosed Polyps (Mean)
Cassiopea xamachana 20 µg/mL 3 High
Cassiopea frondosa 20 µg/mL 3 Significantly lower than C. xamachana

Source: Adapted from Fitt, W.K., et al., 2021. mdpi.com

Future Research Directions and Emerging Avenues for Z Gly Pro Gly Gly Pro Ala Oh Studies

Design and Synthesis of Novel Z-Gly-Pro-Gly-Gly-Pro-Ala-OH Analogues with Tuned Specificity

Future research will heavily focus on the rational design and synthesis of new analogues of this compound to enhance their therapeutic potential. By systematically modifying the peptide's structure, researchers can aim to achieve improved specificity towards different collagenase subtypes and other related proteases.

Key strategies in analogue design will include:

Amino Acid Substitution: Replacing specific amino acids in the sequence can modulate the peptide's binding affinity and selectivity. For instance, incorporating non-standard amino acids or modifying existing ones can alter the peptide's conformation and interaction with the enzyme's active site. Studies on other peptides have shown that substitutions can significantly impact stability and activity.

Peptidomimetics: Introducing non-peptidic structural elements can enhance the metabolic stability of the analogues, a crucial factor for in vivo applications. This could involve replacing amide bonds with more resistant linkages or incorporating cyclic structures to constrain the peptide's conformation.

Conjugation: Attaching various functional groups, such as polyethylene glycol (PEG) or specific targeting moieties, can improve the pharmacokinetic properties and deliver the analogues to specific tissues or cells.

These synthetic efforts will be guided by computational modeling and structure-activity relationship (SAR) studies to predict the effects of modifications on enzyme inhibition. The overarching goal is to develop a library of analogues with a range of specificities and potencies, providing a toolkit for dissecting the roles of different collagenases in health and disease.

Modification Strategy Objective Potential Outcome
Amino Acid SubstitutionEnhance binding affinity and selectivityAnalogues with higher potency and specificity for target collagenases.
PeptidomimeticsImprove metabolic stabilityIncreased in vivo half-life and bioavailability.
ConjugationEnhance pharmacokinetic properties and targetingImproved drug delivery and reduced off-target effects.

High-Throughput Screening Applications for Modulators of Collagenase Activity

The development of high-throughput screening (HTS) assays is a critical next step for identifying novel modulators of collagenase activity. This compound can serve as a valuable tool in these assays, acting as a substrate whose cleavage can be monitored to assess enzyme activity.

Future HTS applications will likely involve:

Fluorogenic and Colorimetric Assays: Designing assays where the cleavage of a modified this compound substrate results in a fluorescent or colorimetric signal will enable the rapid screening of large compound libraries. hongtide.comnih.gov This approach has been successfully applied to identify inhibitors for other proteases.

Cell-Based Assays: Developing cell-based screening platforms that utilize cells expressing specific collagenases will allow for the identification of compounds that modulate enzyme activity in a more physiologically relevant context.

Fragment-Based Screening: This technique can identify small molecular fragments that bind to the target collagenase, which can then be optimized into potent inhibitors.

These HTS campaigns will be instrumental in discovering new chemical entities that can serve as starting points for the development of novel drugs targeting collagenase-mediated pathologies.

Advanced Structural Biology Investigations of this compound Enzyme Complexes

A deeper understanding of the molecular interactions between this compound and collagenases is fundamental for rational drug design. Advanced structural biology techniques will be pivotal in elucidating the three-dimensional structures of these enzyme-inhibitor complexes.

Future research in this area will employ:

X-ray Crystallography: This technique can provide high-resolution snapshots of the peptide bound to the active site of the enzyme, revealing the precise atomic interactions that govern binding and inhibition.

Cryo-Electron Microscopy (Cryo-EM): For larger and more complex enzyme systems, cryo-EM will be an invaluable tool for determining their structures in a near-native state.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide dynamic information about the conformational changes that occur upon peptide binding and can be used to study weaker interactions that may not be captured by crystallography.

These structural insights will be crucial for understanding the basis of the peptide's specificity and for guiding the design of more potent and selective inhibitors. Comparing the structures of different collagenase-inhibitor complexes will also shed light on the mechanisms of substrate recognition and catalysis across this enzyme family.

Technique Information Gained Impact on Research
X-ray CrystallographyHigh-resolution 3D structure of the enzyme-peptide complex.Guides rational design of more potent and selective inhibitors.
Cryo-Electron MicroscopyStructure of large and complex enzyme systems.Enables the study of collagenases in their native-like conformations.
NMR SpectroscopyDynamic information on peptide binding and conformational changes.Provides insights into the mechanism of inhibition and weaker interactions.

Expansion of Biological System and Model Organism Studies

While in vitro studies provide a solid foundation, the ultimate test of any potential therapeutic agent lies in its performance within a living organism. Future research will need to expand the investigation of this compound and its analogues into more complex biological systems and model organisms.

This expansion will involve:

Cell Culture Models: Utilizing a wider range of cell lines, including primary cells and co-culture systems, will allow for a more nuanced understanding of the cellular effects of collagenase inhibition.

Tissue Explants and Organoids: These three-dimensional culture systems more closely mimic the in vivo environment and can provide valuable insights into the effects of inhibitors on tissue architecture and function.

Animal Models: In vivo studies in relevant animal models of diseases such as arthritis, fibrosis, and cancer will be essential to evaluate the efficacy and pharmacokinetic properties of novel this compound analogues. Interestingly, this compound has been shown to induce metamorphosis in jellyfish larvae in vitro at micromolar concentrations. hongtide.combachem.com

By progressing from simple to more complex biological models, researchers can build a comprehensive picture of the therapeutic potential and limitations of these compounds.

Integration with Proteomics and Metabolomics for Comprehensive Mechanistic Elucidation

To fully understand the biological consequences of inhibiting collagenases with this compound and its derivatives, an integrated multi-omics approach will be necessary. Proteomics and metabolomics, in particular, can provide a global view of the cellular changes that occur upon enzyme inhibition.

Future studies will likely incorporate:

Proteomics: Analyzing the entire protein content of cells or tissues treated with inhibitors can reveal downstream effects on protein expression, post-translational modifications, and signaling pathways. This can help to identify novel targets and biomarkers associated with collagenase activity.

Metabolomics: Studying the changes in the cellular metabolome can provide insights into the metabolic reprogramming that may occur as a result of collagenase inhibition. This can uncover unexpected links between collagen turnover and cellular metabolism.

By combining these powerful "omics" technologies with traditional biochemical and cell biology approaches, researchers can achieve a comprehensive and systems-level understanding of the mechanisms of action of this compound and its analogues. frontiersin.orgmdpi.com This integrated approach will be crucial for identifying the most promising therapeutic candidates and for developing personalized medicine strategies.

Q & A

Q. What are the primary biochemical applications of Z-Gly-Pro-Gly-Gly-Pro-Ala-OH in enzymatic studies?

this compound serves as a synthetic substrate for collagenases, particularly matrix metalloproteinases (MMPs), due to its sequence homology with collagen's cleavage sites. Researchers use it to quantify collagenase activity via spectrophotometric or fluorometric assays, where hydrolysis releases detectable products (e.g., chromophores or fluorophores). For example, dissolving 11.5 mg in citrate buffer (50 ml) creates a standardized solution (0.233 mg/ml) for kinetic assays . Its specificity for MMP-1 (microbial collagenase) makes it critical for studying tissue remodeling, cancer metastasis, and arthritis .

Q. How is this compound synthesized, and what purity standards are required for experimental reliability?

The peptide is synthesized via solid-phase peptide synthesis (SPPS) using Fmoc chemistry. Key steps include:

Sequential coupling of Fmoc-protected amino acids (e.g., Fmoc-Pro-OH, Fmoc-Gly-OH) on resin.

Deprotection with piperidine.

Cleavage from resin using trifluoroacetic acid (TFA) and scavengers.

Purification via reverse-phase HPLC and characterization by mass spectrometry.
Purity ≥95% (by HPLC) is critical to avoid interference in enzymatic assays. Storage at -20°C in lyophilized form ensures stability .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported kinetic parameters (e.g., kcat/Km) for collagenase activity using this compound?

Discrepancies in kinetic data (e.g., kcat/Km = 55 M⁻¹s⁻¹ for R192A vs. 8.8 M⁻¹s⁻¹ for R192E MMP variants) may arise from:

  • Assay conditions : Buffer composition (e.g., citrate vs. Tris), ionic strength, and pH (optimal range: 6.0–7.5) affect enzyme stability.
  • Substrate preparation : Ensure accurate dissolution (e.g., vortexing to avoid aggregation) and validate concentration via UV absorbance (if chromogenic).
  • Enzyme source : Recombinant vs. native collagenases may exhibit divergent activities due to post-translational modifications.
    To standardize results, replicate experiments with internal controls (e.g., known MMP inhibitors like GM6001) and report detailed protocols .

Q. What experimental strategies optimize this compound’s use in studying marine larval settlement mechanisms?

The peptide induces or inhibits planulae settlement in marine organisms (e.g., corals). Methodological considerations include:

  • Concentration gradients : Test 0.1–100 µM ranges to identify threshold effects.
  • Biofilm interactions : Co-incubate with microbial biofilms to mimic natural substrates.
  • Imaging techniques : Use confocal microscopy with fluorescently tagged peptides to track binding sites.
    Reference compounds (e.g., natural settlement inducers like crustose coralline algae) should be included for comparative analysis .

Q. How can researchers enhance the cleavage efficiency of this compound in high-throughput MMP inhibitor screens?

To improve throughput:

  • Microplate assays : Use 96-well plates with fluorescent derivatives (e.g., AMC-labeled substrates) for real-time monitoring.
  • Automated liquid handling : Minimize variability in substrate dispensing.
  • Data normalization : Express activity as a percentage of positive controls (e.g., MMP-1 without inhibitors).
    Validate hits with orthogonal methods like zymography or surface plasmon resonance (SPR) .

Methodological Challenges

Q. What are the limitations of using this compound in in vivo studies of collagen degradation?

  • Poor bioavailability : The peptide’s size (~588 Da) and hydrophilicity limit tissue penetration.
  • Off-target effects : MMPs have overlapping substrate specificities; use isoform-selective inhibitors (e.g., MMP-2/9 inhibitors) to dissect roles.
  • Stability in biological fluids : Protease-rich environments (e.g., serum) may degrade the substrate prematurely. Incorporate stabilization agents like EDTA or protease inhibitor cocktails .

Q. How should researchers address batch-to-batch variability in synthesized this compound?

  • Quality control : Require certificates of analysis (CoA) with HPLC traces, mass spectrometry data, and amino acid analysis.
  • Inter-laboratory validation : Share samples between labs to confirm reproducibility.
  • Storage protocols : Lyophilize in aliquots to avoid repeated freeze-thaw cycles .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.